molecular formula C24H20FN7O B2595584 N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1005976-27-1

N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

Cat. No. B2595584
CAS RN: 1005976-27-1
M. Wt: 441.47
InChI Key: QLYXUDPHKLGDLH-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide” is a 1-H-pyrazole-3-carboxamide derivative . These derivatives have been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition . An efficient and practical microwave-promoted method has been developed to synthesize related compounds using less toxic organic reagents and low boiling solvents .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The structure includes a pyrazole ring fused with a pyrimidine ring, a dimethylphenyl group, and a fluorobenzamide group .

Scientific Research Applications

Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives showed subnanomolar affinity for TSPO, comparable to that of similar compounds, and confirmed their potential as in vivo PET-radiotracers through brain uptake and local accumulation in a rodent model of neuroinflammation (Damont et al., 2015).

Potential PET Imaging Agents for Tumor Detection Two novel pyrazolo[1,5-a]pyrimidine derivatives have been designed, synthesized, and labeled with fluorine-18, demonstrating significant potential as PET imaging agents for tumor detection. These compounds showed higher uptake in tumor cells compared to [(18)F]FDG, suggesting their promising application in PET tumor imaging (Xu et al., 2011).

Antimicrobial and Anticancer Agents A series of pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and evaluated for their antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, along with good to excellent antimicrobial activity, highlighting their therapeutic potential (Hafez et al., 2016).

Inhibition of Mycobacterial ATP Synthase Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. Novel derivatives showed potent in vitro growth inhibition of M.tb, with some compounds exhibiting low hERG liability and good stability, indicating their potential as inhibitors of M.tb (Sutherland et al., 2022).

Antitumor Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives A new series of pyrazolo[3,4-d]pyrimidines has been synthesized and tested for antitumor activity on different cell lines. Some compounds were found to have potent antitumor activity, with one derivative showing significant efficacy across multiple cell lines, highlighting their potential in cancer therapy (Kandeel et al., 2012).

Future Directions

The future directions for this compound could involve further optimization of the synthesis process, exploration of its mechanism of action, and evaluation of its potential therapeutic applications .

properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-8-9-20(15(2)10-14)31-22-18(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXUDPHKLGDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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